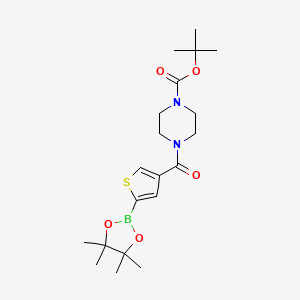
4-(4-叔丁氧羰基哌嗪基羰基)噻吩-2-硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BN2O5S. It is commonly used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its boronic acid pinacol ester group, which makes it a valuable reagent in various chemical transformations .
科学研究应用
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
作用机制
Target of Action
Boronic esters, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers an organic group to a metal catalyst, such as palladium . This interaction results in the formation of a new carbon-carbon bond, linking the organic group from the boronic ester to the target molecule .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound likely participates, is a crucial method for forming carbon-carbon bonds . These bonds are fundamental in organic chemistry and biochemistry, forming the backbone of organic molecules, including those involved in various biochemical pathways.
Result of Action
The primary result of the action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester typically involves multiple steps. One common method starts with the protection of piperazine using tert-butoxycarbonyl (BOC) groups.
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to optimize the formation of the desired product .
化学反应分析
Types of Reactions
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and piperazines, which are valuable intermediates in pharmaceutical and material science .
相似化合物的比较
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A simpler boronic acid derivative used in similar coupling reactions.
4-(4-BOC-Piperazinocarbonyl)phenylboronic acid pinacol ester: Another boronic acid derivative with a phenyl group instead of a thiophene group.
Uniqueness
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a piperazine moiety with a thiophene ring and a boronic acid pinacol ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
属性
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZFQZYQDHJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
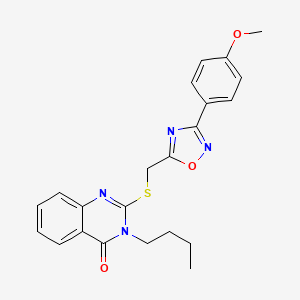
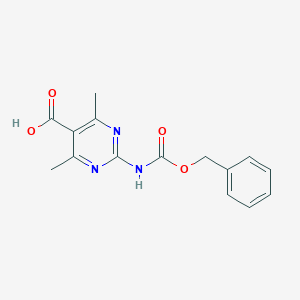
![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)
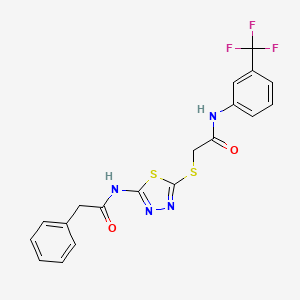
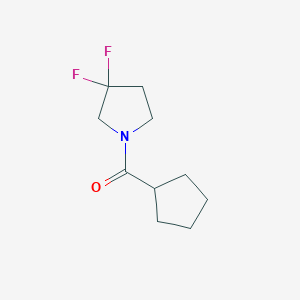
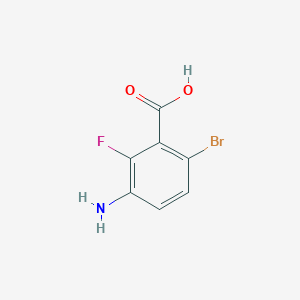
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2451434.png)
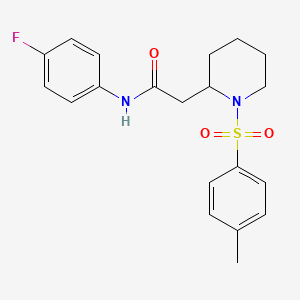
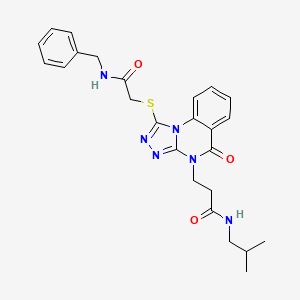
![[4-(2-Methylpropoxy)phenyl]methanol](/img/structure/B2451438.png)
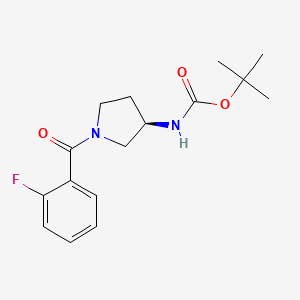
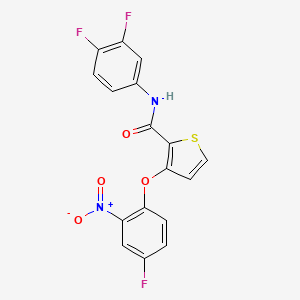
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)
